molecular formula C7H15NO2 B613131 2-Amino-4,4-dimethylpentanoic acid CAS No. 106247-35-2

2-Amino-4,4-dimethylpentanoic acid

Cat. No.: B613131
CAS No.: 106247-35-2
M. Wt: 145.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. It is a member of the family of “fat” amino acids, characterized by high lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the modified Strecker synthesis, which combines the use of an enzymatic deamidation step. This method starts with 2-amino-4,4-dimethylvaleronitrile as the starting material . Another approach involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, followed by a two-step reaction .

Industrial Production Methods: Industrial production methods for this compound typically focus on optimizing yield and cost-effectiveness. The preparation method of N-Boc-2-amino-4,4-dimethylpentanoic acid, for example, uses cheap and easily obtained raw materials, low-cost processes, and safe operation conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it plays a key role in the biosynthesis of hydrophobic amino acids by acting as a substrate for branched-chain amino acid aminotransferase (BCAT). This enzyme catalyzes the transfer of amino groups, facilitating the synthesis of essential amino acids .

Properties

IUPAC Name

2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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